methyl 2-oxo-5H-pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-oxo-5H-pyrimidine-5-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-oxo-5H-pyrimidine-5-carboxylate can be synthesized through several methods. One common approach involves the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea. This reaction is typically catalyzed by acids or other catalysts under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves optimizing the Biginelli reaction for higher yields and purity. This can include the use of recyclable and heterogeneous catalysts such as Montmorillonite-KSF . The reaction conditions are adjusted to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-5H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents replace the existing functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized pyrimidine derivatives .
Scientific Research Applications
Methyl 2-oxo-5H-pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-oxo-5H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it can inhibit enzymes or receptors involved in disease pathways. The compound’s effects are often mediated through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxo-5H-pyrimidine-5-carboxylate
- Methyl 4-oxo-5H-pyrimidine-5-carboxylate
- Ethyl 4-oxo-5H-pyrimidine-5-carboxylate
Uniqueness
Methyl 2-oxo-5H-pyrimidine-5-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and properties. Its methyl ester group makes it more reactive in certain chemical reactions compared to its ethyl counterparts .
Properties
Molecular Formula |
C6H6N2O3 |
---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
methyl 2-oxo-5H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C6H6N2O3/c1-11-5(9)4-2-7-6(10)8-3-4/h2-4H,1H3 |
InChI Key |
YIDOYWORVAMGNA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C=NC(=O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.